molecular formula C8H17NO2 B3163343 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine CAS No. 883544-74-9

1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine

Cat. No.: B3163343
CAS No.: 883544-74-9
M. Wt: 159.23 g/mol
InChI Key: LLSWRLZOQCLMJS-UHFFFAOYSA-N
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Description

1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine is an organic compound that features a tetrahydrofuran ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

    Attachment of the Ethylamine Group: The ethylamine group can be introduced via nucleophilic substitution reactions. For instance, the tetrahydrofuran ring can be reacted with an appropriate alkyl halide in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, resulting in a diverse array of derivatives.

Scientific Research Applications

1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methyl-tetrahydrofuran: A structurally related compound with a similar tetrahydrofuran ring.

    Tetrahydrofurfuryl methacrylate: Another compound featuring a tetrahydrofuran ring but with different functional groups.

    N-(tetrahydrofuran-2-ylmethyl)-2-methyl-benzamide: A compound with a similar tetrahydrofuran ring and ethylamine group.

Uniqueness: 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine is unique due to its specific combination of a tetrahydrofuran ring and an ethylamine group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(oxolan-2-ylmethoxy)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(9)5-10-6-8-3-2-4-11-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSWRLZOQCLMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1CCCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244150
Record name 1-[(Tetrahydro-2-furanyl)methoxy]-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883544-74-9
Record name 1-[(Tetrahydro-2-furanyl)methoxy]-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883544-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Tetrahydro-2-furanyl)methoxy]-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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